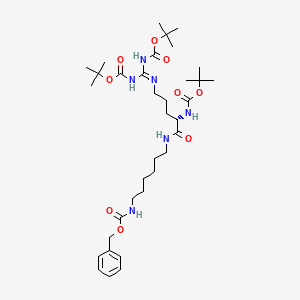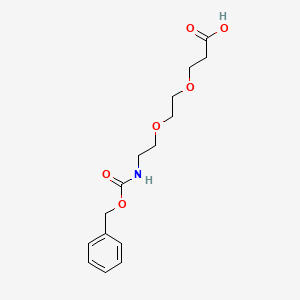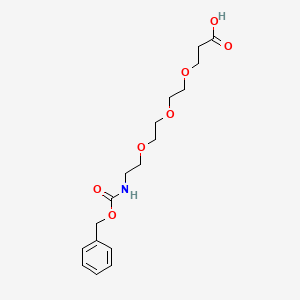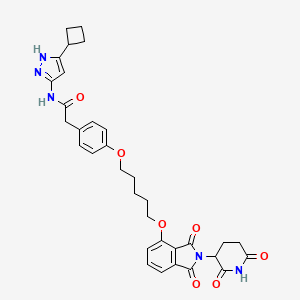
Cdk9-protac
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La Degradadora PROTAC CDK9-1 es una quimera de direccionamiento de proteólisis (PROTAC) diseñada para degradar selectivamente la cinasa dependiente de ciclina 9 (CDK9). Este compuesto es una molécula heterobifuncional que conecta un ligando para CDK9 con un ligando para una ligasa de ubiquitina E3, lo que facilita la ubiquitinación y la posterior degradación proteasómica de CDK9 . CDK9 es una enzima crucial involucrada en la regulación de la elongación de la transcripción y está implicada en varios cánceres .
Aplicaciones Científicas De Investigación
La Degradadora PROTAC CDK9-1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Investigación del cáncer: Utilizada para estudiar el papel de CDK9 en el cáncer y para desarrollar posibles estrategias terapéuticas.
Regulación de la transcripción: Investigar el papel de CDK9 en la elongación de la transcripción y su impacto en la expresión génica.
Descubrimiento de fármacos: Sirviendo como una herramienta para el desarrollo de nuevos fármacos dirigidos a CDK9 y otras vías relacionadas.
Estudios biológicos: Comprender los mecanismos de degradación de proteínas y el sistema de ubiquitina-proteasoma.
Mecanismo De Acción
La Degradadora PROTAC CDK9-1 ejerce sus efectos induciendo la degradación de CDK9 a través del sistema de ubiquitina-proteasoma. El mecanismo implica:
Unión a CDK9: La porción de ligando CDK9 de la PROTAC se une a CDK9.
Reclutamiento de la ligasa de ubiquitina E3: La porción de ligando cereblon se une a la ligasa de ubiquitina E3 cereblon.
Ubiquitinación: La PROTAC facilita la transferencia de moléculas de ubiquitina a CDK9.
Degradación proteasómica: La CDK9 ubiquitinada es reconocida y degradada por el proteasoma
Análisis Bioquímico
Biochemical Properties
Cdk9-protac interacts with CDK9, a protein that is ubiquitously expressed and contributes to a variety of malignancies such as pancreatic, prostate, and breast cancers . The interaction between this compound and CDK9 leads to the proteasomal degradation of CDK9 .
Cellular Effects
In HCT116 cells, this compound selectively degrades CDK9 while sparing other CDK family members . This selective degradation of CDK9 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves the binding of this PROTAC to CDK9, leading to the recruitment of the E3 ubiquitin ligase cereblon, which then ubiquitinates CDK9 . This ubiquitination signals for the proteasomal degradation of CDK9 .
Temporal Effects in Laboratory Settings
The effects of this compound on CDK9 degradation in HCT116 cells have been observed to be dose-dependent
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome pathway, where it interacts with the E3 ubiquitin ligase cereblon to mediate the ubiquitination and subsequent degradation of CDK9 .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la Degradadora PROTAC CDK9-1 implica la conjugación de un ligando CDK9 con un ligando cereblon a través de un enlace. La ruta sintética típicamente incluye:
Síntesis del ligando CDK9: Esto implica la preparación de un inhibidor de molécula pequeña que se une específicamente a CDK9.
Síntesis del ligando cereblon: Esto implica la preparación de una molécula que se une a la ligasa de ubiquitina E3 cereblon.
Unión del enlace: El ligando CDK9 y el ligando cereblon se conectan a través de un enlace, formando la molécula PROTAC final.
Métodos de producción industrial
La producción industrial de la Degradadora PROTAC CDK9-1 implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye:
Síntesis por lotes: Realizar la síntesis en reactores grandes con control preciso de la temperatura, la presión y el tiempo de reacción.
Purificación: Utilizando técnicas como la cromatografía para purificar el producto final.
Control de calidad: Garantizar que el producto cumpla con las especificaciones requeridas mediante pruebas rigurosas.
Análisis De Reacciones Químicas
Tipos de reacciones
La Degradadora PROTAC CDK9-1 experimenta varios tipos de reacciones químicas, que incluyen:
Ubiquitinación: La reacción principal donde la PROTAC facilita la transferencia de moléculas de ubiquitina a CDK9, marcándolo para su degradación.
Interacciones de unión: La unión de la PROTAC tanto a CDK9 como a la ligasa de ubiquitina E3.
Reactivos y condiciones comunes
Reactivos: Los reactivos comunes incluyen el ligando CDK9, el ligando cereblon y la molécula de enlace.
Condiciones: Las condiciones típicas implican temperaturas suaves y pH neutro para mantener la estabilidad de la molécula PROTAC.
Principales productos formados
El principal producto formado a partir de la reacción de la Degradadora PROTAC CDK9-1 es la CDK9 ubiquitinada, que luego es degradada por el proteasoma .
Comparación Con Compuestos Similares
Compuestos similares
Degradadora PROTAC CDK2/9-1: Una degradadora dual para CDK2 y CDK9, utilizada en la investigación del cáncer de próstata.
Degradadoras CDK9 macrocíclicas pequeñas: Diseñadas para la degradación selectiva de CDK9 con selectividad mejorada.
Singularidad
La Degradadora PROTAC CDK9-1 es única en su degradación selectiva de CDK9, evitando otros miembros de la familia CDK. Esta especificidad la convierte en una herramienta valiosa para estudiar las vías relacionadas con CDK9 y desarrollar terapias dirigidas .
Propiedades
IUPAC Name |
N-(5-cyclobutyl-1H-pyrazol-3-yl)-2-[4-[5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N5O7/c39-28-15-14-25(31(41)35-28)38-32(42)23-8-5-9-26(30(23)33(38)43)45-17-3-1-2-16-44-22-12-10-20(11-13-22)18-29(40)34-27-19-24(36-37-27)21-6-4-7-21/h5,8-13,19,21,25H,1-4,6-7,14-18H2,(H,35,39,41)(H2,34,36,37,40) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEHIDWONYOKOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NN2)NC(=O)CC3=CC=C(C=C3)OCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes targeting CDK9 with PROTAC technology an attractive approach for cancer treatment?
A1: CDK9, a cyclin-dependent kinase, plays a crucial role in regulating transcription, particularly for genes involved in cell proliferation like MYC. [, ] Inhibiting CDK9 kinase activity has shown promise, but often triggers compensatory mechanisms that limit its effectiveness. [] PROTACs, or proteolysis-targeting chimeras, offer an alternative approach by inducing targeted degradation of CDK9. Studies have shown that CDK9 degradation is more effective than inhibition at disrupting the MYC transcriptional network, likely due to the elimination of both CDK9's enzymatic and scaffolding functions. [] This enhanced disruption of MYC-driven transcriptional programs makes CDK9 PROTACs promising candidates for cancer therapy. []
Q2: How do CDK9 PROTACs impact cancer cells compared to traditional CDK9 inhibitors?
A2: CDK9 PROTACs, like THAL-SNS-032, demonstrate potent antitumor activity, particularly in HER2-positive breast cancer cells. [] While traditional CDK9 inhibitors like SNS032 primarily block CDK9 activity, PROTACs induce degradation of the entire CDK9-cyclin T1 complex, leading to more effective suppression of downstream signaling pathways, including those driven by the androgen receptor (AR) and MYC. [] This enhanced suppression translates to stronger anti-proliferative and pro-apoptotic effects compared to traditional inhibitors. [] For instance, LL-K9-3, a CDK9 PROTAC, exhibited greater efficacy in reducing AR and MYC expression and inhibiting their target gene transcription compared to both SNS032 and a monomeric CDK9 PROTAC. []
Q3: Have any resistance mechanisms been observed with CDK9 PROTACs?
A3: While CDK9 PROTACs show great promise, research has identified potential resistance mechanisms. One study identified the multidrug resistance ABCB1 gene as a strong resistance marker for the CDK9 PROTAC KI-CDK9d-32. [] This suggests that cells overexpressing ABCB1, a drug efflux pump, might be less susceptible to KI-CDK9d-32 treatment. Further investigation into resistance mechanisms is crucial for optimizing CDK9 PROTAC development and patient selection in clinical settings.
Q4: What are the current limitations and future directions for CDK9 PROTAC research?
A4: While promising, CDK9 PROTACs face challenges, particularly regarding toxicity. Studies with THAL-SNS-032 revealed an inverse therapeutic index, indicating a narrow window between therapeutic doses and those causing toxicity. [] The observed toxicity was primarily attributed to off-target effects on the gastrointestinal epithelium. [] Future research should focus on developing more selective CDK9 PROTACs with improved safety profiles. Additionally, exploring targeted delivery strategies to minimize off-target effects and enhance efficacy specifically in tumor cells is crucial for clinical translation. [] Furthermore, deeper understanding of resistance mechanisms and identification of predictive biomarkers will be critical for optimizing patient selection and maximizing therapeutic benefit.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

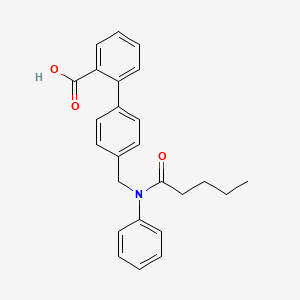
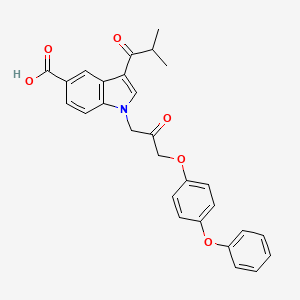
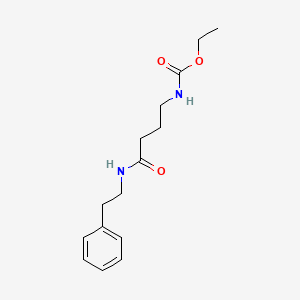
![2',7'-Dichloro-3',6'-bis(prop-2-enoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B606503.png)
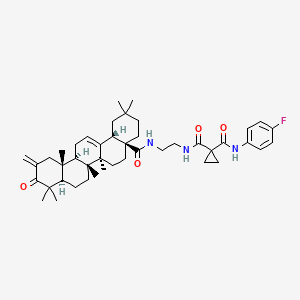
![prop-2-enyl [5-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-yl] carbonate](/img/structure/B606505.png)
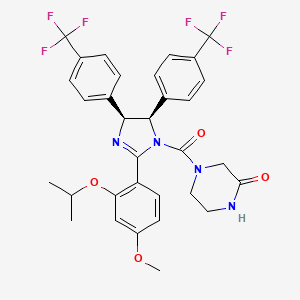
![2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid](/img/structure/B606508.png)
![5-chloro-2-ethoxy-4-fluoro-N-[4-[[3-(methoxymethyl)-1-oxo-6,7-dihydro-5H-pyrazolo[1,2-a][1,2]benzodiazepin-2-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide](/img/structure/B606509.png)

